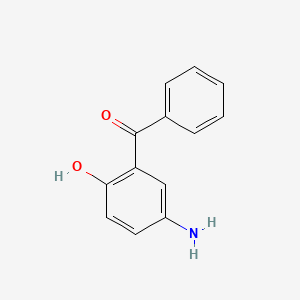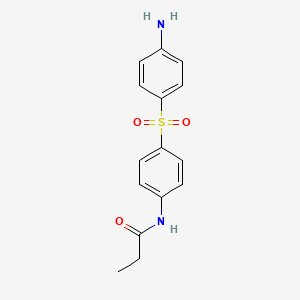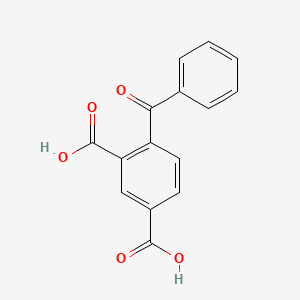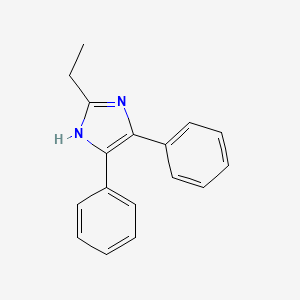![molecular formula C10H12Cl4 B12007614 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane CAS No. 62990-21-0](/img/structure/B12007614.png)
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is a complex organic compound with the molecular formula C10H12Cl4. It is characterized by its unique tricyclic structure, which includes four chlorine atoms attached to the carbon framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane typically involves the reaction of tricyclo[7.1.0.0(4,6)]decane with chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran, and often requires the use of a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where tricyclo[7.1.0.0(4,6)]decane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction and oxidation reactions can lead to various chlorinated or oxygenated compounds .
Applications De Recherche Scientifique
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo[7.1.0.0(4,6)]decane: The parent compound without chlorine atoms.
8-Methoxytetracyclo[7.1.0.0(2,4).0(5,7)]decane: A similar compound with a methoxy group.
Pentacyclo[5.3.0.0(2,6).0(3,5).0(8,10)]decane: A related compound with a different ring structure
Uniqueness
5,5,10,10-Tetrachlorotricyclo[7.1.0.0(4,6)]decane is unique due to its specific arrangement of chlorine atoms and its tricyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
62990-21-0 |
|---|---|
Formule moléculaire |
C10H12Cl4 |
Poids moléculaire |
274.0 g/mol |
Nom IUPAC |
5,5,10,10-tetrachlorotricyclo[7.1.0.04,6]decane |
InChI |
InChI=1S/C10H12Cl4/c11-9(12)5-1-2-6-8(10(6,13)14)4-3-7(5)9/h5-8H,1-4H2 |
Clé InChI |
NKVPORTUSHMWBV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C2(Cl)Cl)CCC3C1C3(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B12007560.png)

![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007580.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12007594.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12007600.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12007604.png)


![[1-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12007619.png)
